molecular formula C22H19FN4OS B11405410 1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

Cat. No.: B11405410
M. Wt: 406.5 g/mol
InChI Key: GKBRWFMLAWBTKT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one is a complex organic compound that features a fluorophenyl group, a triazinoindole moiety, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, indole derivatives, and various reagents for triazine formation. Common reaction conditions might involve:

    Step 1: Formation of the triazinoindole core through cyclization reactions.

    Step 2: Introduction of the prop-2-en-1-yl group via alkylation.

    Step 3: Coupling of the fluorophenyl group with the triazinoindole core.

    Step 4: Attachment of the butanone moiety through a thiol-ene reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one
  • 1-(4-bromophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-4-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butan-1-one may confer unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butan-1-one

InChI

InChI=1S/C22H19FN4OS/c1-2-13-27-18-7-4-3-6-17(18)20-21(27)24-22(26-25-20)29-14-5-8-19(28)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,1,5,8,13-14H2

InChI Key

GKBRWFMLAWBTKT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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